

Physical and chemical properties of (R)-1-(2-Chlorophenyl)ethanamine

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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanamine

CAS No.: 127733-42-0

Cat. No.: B140050

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An In-Depth Technical Guide to **(R)-1-(2-Chlorophenyl)ethanamine**

Introduction

(R)-1-(2-Chlorophenyl)ethanamine is a chiral primary amine of significant interest in the fields of pharmaceutical and chemical research. As a versatile chiral building block, its stereochemically defined center is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex organic molecules. The presence of the ortho-substituted chlorine atom on the phenyl ring imparts unique electronic and steric properties that influence its reactivity and application. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with practical insights into its handling, analysis, and synthetic utility.

Molecular Identity and Structure

The fundamental identity of any chemical compound begins with its structure. The specific spatial arrangement of atoms in **(R)-1-(2-Chlorophenyl)ethanamine** is the source of its chirality and a key determinant of its chemical behavior.

- IUPAC Name: (1R)-1-(2-chlorophenyl)ethanamine[1]
- CAS Number: 127733-42-0[1][2]
- Molecular Formula: C₈H₁₀ClN[2]
- Molecular Weight: 155.62 g/mol [3]
- InChI Key: RJPLGQTZHLRZGX-ZCFIWIBFSA-N[1]

The structure features a stereogenic center at the carbon atom bonded to the amino group, the phenyl ring, a methyl group, and a hydrogen atom. The "(R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of **(R)-1-(2-Chlorophenyl)ethanamine** indicating the chiral center.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for designing experimental conditions, from reaction setups to purification and storage.

Property	Value	Source / Comment
Appearance	Colorless to pale yellow liquid	Based on analogous compounds like 2-(2-chlorophenyl)ethylamine.[4] The hydrochloride salt form is a solid.[5]
Density	Approx. 1.106 g/mL at 25 °C	Value for the related isomer 2-(2-chlorophenyl)ethylamine.[4] The 4-chloro analog has a density of 1.080 g/mL.
Boiling Point	Approx. 120 °C at 15 mmHg	Value for the related isomer 2-(2-chlorophenyl)ethylamine.[4]
Refractive Index	Approx. 1.54 - 1.55 (at 20 °C)	Based on values for 1-(4-chlorophenyl)ethylamine (1.543) and 2-(2-chlorophenyl)ethylamine (1.551).[4]
Solubility	Soluble in common organic solvents (e.g., ethanol, dichloromethane). Forms water-soluble salts with acids.	General property of primary amines.
Basicity (pKa)	Expected in the range of 9-10	Typical for primary benzylic amines.

Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment. While a specific spectrum for this exact compound is not publicly available, a predicted profile can be derived from its structure and data from analogous compounds.[6]

Technique	Expected Features
^1H NMR	<p>~7.2-7.5 ppm: Multiplets, 4H (aromatic protons). ~4.2 ppm: Quartet, 1H (methine CH-N). ~1.6 ppm: Broad singlet, 2H (amine NH_2). ~1.4 ppm: Doublet, 3H (methyl CH_3).</p>
^{13}C NMR	<p>~140-145 ppm: Quaternary aromatic C attached to the ethylamine group. ~130-135 ppm: Quaternary aromatic C attached to Cl. ~127-130 ppm: Aromatic CH carbons. ~50-55 ppm: Methine CH-N carbon. ~24 ppm: Methyl CH_3 carbon.</p>
IR (Infrared)	<p>3300-3400 cm^{-1}: Two bands (N-H stretch, primary amine). 2850-3000 cm^{-1}: C-H stretches (aliphatic and aromatic). 1600, 1475 cm^{-1}: C=C stretches (aromatic ring). 1050-1100 cm^{-1}: C-N stretch. 750-770 cm^{-1}: C-Cl stretch (ortho-disubstituted ring).</p>
Mass Spec (MS)	<p>m/z 155/157: Molecular ion peaks (M^+, M^++2) in an approximate 3:1 ratio, characteristic of a single chlorine atom. m/z 140: Loss of the methyl group ($[\text{M}-\text{CH}_3]^+$).</p>

Reactivity and Stability

(R)-1-(2-Chlorophenyl)ethanamine behaves as a typical primary amine, but its reactivity is modulated by the steric hindrance and electronic effects of the ortho-chlorine substituent.

- **Basicity and Salt Formation:** As a primary amine, it readily reacts with acids to form ammonium salts, such as the hydrochloride salt.^{[5][7]} This is often done to improve the compound's stability and water solubility.
- **Nucleophilicity:** The lone pair of electrons on the nitrogen atom makes it a competent nucleophile. It undergoes standard amine reactions such as acylation with acid chlorides or

anhydrides to form amides, and alkylation with alkyl halides. These reactions are foundational to its use as a synthetic building block.

- Use as a Chiral Auxiliary: In asymmetric synthesis, the amine can be used to form chiral imines or amides, directing the stereochemical outcome of subsequent reactions before being cleaved and recovered.[8]
- Stability and Storage: The compound is sensitive to air and carbon dioxide, which can lead to the formation of carbonate salts. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place.[7]

Safety and Handling

Proper handling is critical due to the hazardous nature of this class of compounds. The racemic mixture and related compounds are classified as corrosive.[3][4]

- GHS Hazard Classification:
 - Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]
 - Acute Toxicity (Oral): May be harmful if swallowed.
 - Respiratory Irritation: May cause respiratory irritation.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.
 - Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[9]
 - Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of vapors.[9]
- First Aid Measures:

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
- Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

Experimental Protocol: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of **(R)-1-(2-Chlorophenyl)ethanamine** is paramount for its application in stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for this determination.

Objective: To determine the enantiomeric excess (% ee) of a sample of **(R)-1-(2-Chlorophenyl)ethanamine**.

Methodology:

- Sample Preparation:
 - Accurately prepare a stock solution of the amine at ~1 mg/mL in the mobile phase solvent (e.g., Hexane/Isopropanol mixture).
 - Prepare a racemic standard (a 50:50 mixture of R and S enantiomers) at the same concentration for peak identification and resolution validation.
- HPLC System and Conditions:
 - Instrument: Standard HPLC system with a UV detector.

- Chiral Column: A polysaccharide-based CSP, such as a Chiralcel OD-H or Chiralpak AD-H, is often effective for this class of compounds.
- Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an amine additive like diethylamine (0.1%) is typically required to improve peak shape and prevent tailing.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Column Temperature: 25 °C.
- Analysis Procedure:
 - Inject the racemic standard to confirm the separation of the two enantiomers and determine their respective retention times (t_R).
 - Inject the sample of **(R)-1-(2-Chlorophenyl)ethanamine**.
 - Record the chromatogram.
- Data Interpretation:
 - Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemic standard injection.
 - Integrate the area under each peak.
 - Calculate the enantiomeric excess using the formula: $\% ee = \frac{(\text{Area}_R - \text{Area}_S)}{(\text{Area}_R + \text{Area}_S)} \times 100\%$

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